molecular formula C27H27N3O3 B11237173 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide

Cat. No.: B11237173
M. Wt: 441.5 g/mol
InChI Key: JMKHRWRTKOJKCW-UHFFFAOYSA-N
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Description

2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide is a complex organic compound featuring a dibenzo[b,e][1,4]diazepine core with a furan ring and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[11-(furan-2-yl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-phenylacetamide typically involves multiple steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through the condensation of appropriate aniline derivatives with diketones under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxylic acid or its derivatives.

    Attachment of the phenylacetamide moiety: This step involves the acylation of the diazepine nitrogen with phenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the diazepine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenylacetamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydroxylated diazepine derivatives.

    Substitution: Nitrated or halogenated phenylacetamide derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.

Biology

In biological research, this compound may serve as a ligand in the study of receptor-ligand interactions due to its diazepine core.

Medicine

Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its sedative effects.

    Furazolidone: A furan derivative with antimicrobial properties.

Uniqueness

The unique combination of a furan ring, a dibenzo[b,e][1,4]diazepine core, and a phenylacetamide moiety distinguishes this compound from other similar compounds. This structural uniqueness may confer distinct pharmacological properties, making it a valuable target for further research.

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-[6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-phenylacetamide

InChI

InChI=1S/C27H27N3O3/c1-27(2)15-20-25(22(31)16-27)26(23-13-8-14-33-23)30(21-12-7-6-11-19(21)29-20)17-24(32)28-18-9-4-3-5-10-18/h3-14,26,29H,15-17H2,1-2H3,(H,28,32)

InChI Key

JMKHRWRTKOJKCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4)C5=CC=CO5)C(=O)C1)C

Origin of Product

United States

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